molecular formula C20H18ClNO2S B11357089 N-(3-chlorophenyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

N-(3-chlorophenyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11357089
M. Wt: 371.9 g/mol
InChI Key: LMTFGEJZWPRNFJ-UHFFFAOYSA-N
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Description

“N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE” is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group, a methylphenoxy group, and a thiophenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE” typically involves multiple steps, including:

    Formation of the acetamide backbone: This can be achieved through the reaction of an appropriate amine with acetic anhydride or acetyl chloride.

    Introduction of the chlorophenyl group: This step may involve the reaction of the acetamide intermediate with a chlorophenyl halide under basic conditions.

    Attachment of the methylphenoxy group: This can be done through nucleophilic substitution reactions using a methylphenol derivative.

    Incorporation of the thiophenylmethyl group: This step may involve the reaction of the intermediate with a thiophenylmethyl halide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

“N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE” may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Possible applications in the development of new materials with unique properties.

    Chemical Research: Use as a reagent or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE
  • N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)-N-METHYLACETAMIDE
  • N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)-N-(THIOPHEN-2-YL)ACETAMIDE

Uniqueness

"N-(3-CHLOROPHENYL)-2-(2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)

Properties

Molecular Formula

C20H18ClNO2S

Molecular Weight

371.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C20H18ClNO2S/c1-15-6-2-3-10-19(15)24-14-20(23)22(13-18-9-5-11-25-18)17-8-4-7-16(21)12-17/h2-12H,13-14H2,1H3

InChI Key

LMTFGEJZWPRNFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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